4,6-Dimethyl-2-((pyrrolidin-2-ylmethyl)thio)pyrimidine hydrochloride is a chemical compound with the potential for various applications in scientific research and industry. Its unique structure consists of a pyrimidine ring that is substituted with methyl groups and linked to a pyrrolidinylmethyl group via a thioether bond. This compound is classified as a pyrimidine derivative, specifically containing sulfur in its structure, which contributes to its distinctive chemical properties.
4,6-Dimethyl-2-((pyrrolidin-2-ylmethyl)thio)pyrimidine hydrochloride falls under the category of organic compounds, specifically within the realm of heterocyclic compounds due to the presence of the pyrimidine ring. It is also classified as a thioether due to the sulfur atom bonded to carbon atoms.
The synthesis of 4,6-Dimethyl-2-((pyrrolidin-2-ylmethyl)thio)pyrimidine hydrochloride typically involves several key steps:
The synthesis may utilize techniques such as refluxing in organic solvents or employing microwave-assisted synthesis for increased efficiency. The reaction conditions are optimized for yield and purity, often requiring purification steps like recrystallization or chromatography.
The molecular structure of 4,6-Dimethyl-2-((pyrrolidin-2-ylmethyl)thio)pyrimidine hydrochloride features:
The molecular weight of this compound is approximately 245.77 g/mol. The InChI key for this compound is ZSGXMMRQOBCRCS-UHFFFAOYSA-N, which can be used for database searches .
4,6-Dimethyl-2-((pyrrolidin-2-ylmethyl)thio)pyrimidine hydrochloride can participate in various chemical reactions:
These reactions are typically conducted under controlled laboratory conditions to monitor yield and selectivity. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm product identity and purity.
The mechanism of action for 4,6-Dimethyl-2-((pyrrolidin-2-ylmethyl)thio)pyrimidine hydrochloride is not fully elucidated but likely involves:
Studies suggest that similar compounds exhibit significant biological activity against various targets, making this compound a candidate for further pharmacological investigation .
The physical properties of 4,6-Dimethyl-2-((pyrrolidin-2-ylmethyl)thio)pyrimidine hydrochloride include:
Chemical properties include:
Relevant data on melting point and boiling point are not extensively documented but are crucial for practical applications in synthesis and handling .
4,6-Dimethyl-2-((pyrrolidin-2-ylmethyl)thio)pyrimidine hydrochloride has potential applications in several fields:
Pyrimidine derivatives constitute a privileged scaffold in kinase inhibitor design due to their ability to mimic purine nucleotides and engage conserved ATP-binding sites. These compounds form hydrogen bonds with kinase hinge regions through their nitrogen atoms, while hydrophobic substituents (e.g., 4,6-dimethyl groups) enhance affinity by occupying adjacent hydrophobic pockets [2] [4]. The structural versatility of pyrimidine allows strategic modifications:
In cancer therapeutics, pyrimidine-based inhibitors target oncogenic drivers like EGFR, RET, and PLK4. The 4,6-dimethylpyrimidine core specifically demonstrates potent inhibition of proliferation in breast cancer models by disrupting centrosome duplication and inducing mitotic catastrophe [3] [6]. This core structure serves as a molecular platform for developing isoform-selective kinase inhibitors with reduced off-target effects.
Table 1: Pyrimidine-Based Kinase Inhibitors in Targeted Cancer Therapy
Compound Class | Primary Kinase Target | IC₅₀ Value | Cancer Application |
---|---|---|---|
4,6-Dimethylpyrimidines | PLK4 | <100 nM | TRIM37-amplified breast cancer |
Pyrazolo[3,4-d]pyrimidines | PLK4 | 0.2 nM (e.g., compound 24j) | Centrosome-amplified tumors |
Quinazoline derivatives | EGFR | Low nanomolar | NSCLC with EGFR mutations |
Furo[2,3-d]pyrimidines | Multiple RTKs | Variable | Angiogenesis inhibition |
Scaffold hopping has emerged as a powerful strategy for refining PLK4 inhibitors, leveraging core structural modifications to enhance potency and selectivity. This approach involves:
The transformation from 2,4-diaminopyrimidine (CZQ-6, PLK4 IC₅₀ = 351.5 nM) to pyrazolo[3,4-d]pyrimidine (compound 24j, IC₅₀ = 0.2 nM) exemplifies successful scaffold hopping. This redesign improved PLK4 binding through:
Structural characterization of 4,6-Dimethyl-2-((pyrrolidin-2-ylmethyl)thio)pyrimidine hydrochloride reveals its pseudorotational geometry facilitates simultaneous interaction with the PLK4 catalytic domain and polo-box domain (PBD), inducing allosteric inhibition. The pyrrolidin-2-ylmethylthio moiety projects into a subpocket typically occupied by regulatory peptides, explaining its unique mechanism [3].
Table 2: PLK4 Inhibitor Optimization Through Scaffold Hopping
Scaffold Generation | Representative Compound | PLK4 IC₅₀ | Selectivity (vs PAK4) | Key Structural Features |
---|---|---|---|---|
First-generation | CZQ-6 | 351.5 nM | 6-fold | 2,4-Diaminopyrimidine core |
Scaffold-hopped | 14e | 21.2 nM | 92-fold | Pyrazolo[3,4-d]pyrimidine |
Hydrophobic pocket-optimized | 14m | 0.3 nM | 1,717-fold | 3-Trifluoromethylbenzyl group |
Clinical candidate | CFI-400945 | 4.85 nM | >1,000-fold | 1H-Indazole core |
Structural analogs of 4,6-dimethylpyrimidine demonstrate significant potential in neuroprotection through kinase modulation unrelated to oncogenesis. Key analogs include:
Pyrazolo[3,4-d]pyrimidine Derivatives:
Pyrrolidin-3-ylthio Variants (e.g., 4-Methyl-2-(pyrrolidin-3-ylthio)pyrimidine):
The neuroprotective efficacy correlates with specific structural features:
Table 3: Neuroprotective Pyrimidine Analogs and Kinase Targets
Structural Analog | Molecular Formula | Primary Neuronal Target | Neuroprotective Mechanism |
---|---|---|---|
4,6-Dimethyl-2-(pyrrolidin-2-ylmethyl)thio)pyrimidine | C₁₁H₁₇N₃S | PLK4/CDK5 | Centrosome stabilization & tau phosphorylation inhibition |
4-Methyl-2-(pyrrolidin-3-ylthio)pyrimidine | C₉H₁₃N₃S | DAPK1 | Attenuation of NMDA receptor overactivation |
2-Mercapto-4,6-dimethylpyrimidine | C₆H₈N₂S | JNK/p38 MAPK | Oxidative stress response modulation |
4,6-Dimethyl-2-(pyrrolidin-3-yl)pyrimidine | C₁₀H₁₅N₃ | LRRK2 | Inhibition of pathogenic Parkinson's mutations |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0